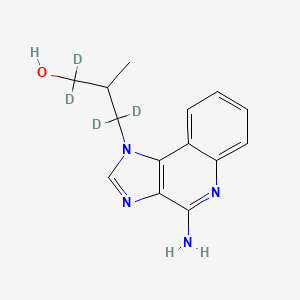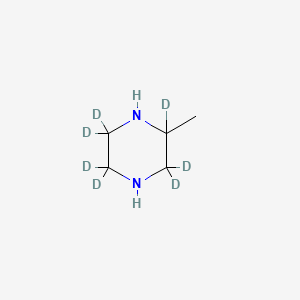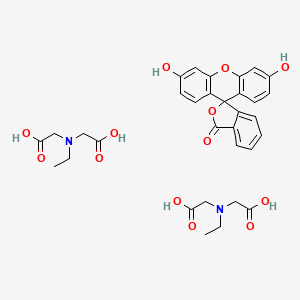
Oseltamivir-d3-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oseltamivir-d3-1 is a deuterium-labeled derivative of oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. Oseltamivir functions as a neuraminidase inhibitor, blocking the activity of the viral neuraminidase enzyme, which is essential for the release of new viral particles from infected cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of oseltamivir-d3-1 involves several steps, starting with the synthesis of oseltamivir. One method involves using (1aR, 5aR, 5R)-1-(2-methylpropyl-2-yl)-5-(1-ethylpropoxy)-1a, 2, 5, 5a-tetrahydrobenzo [1, 2] aziridine-3-ethyl formate as the initial raw material. The process includes ring opening and N-acetylation reactions, followed by the removal of tert-butyl and p-methoxybenzyl protecting groups .
Industrial Production Methods: Industrial production of oseltamivir typically involves large-scale synthesis using epoxide derivatives as starting materials. The process includes several steps to ensure high yield and purity, such as the use of mild reaction conditions and efficient removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Oseltamivir-d3-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include acetonitrile, formic acid, and various catalysts. The reactions are typically carried out under controlled conditions to ensure high efficiency and yield .
Major Products Formed: The major products formed from these reactions include oseltamivir carboxylate, which is the active metabolite of oseltamivir. This metabolite is responsible for the compound’s antiviral activity .
Wissenschaftliche Forschungsanwendungen
Oseltamivir-d3-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a stable isotope-labeled compound for tracing and quantifying drug metabolism. In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of oseltamivir, providing valuable insights into its efficacy and safety . Additionally, it has been explored as a potential treatment for COVID-19, although the results have been mixed .
Wirkmechanismus
Oseltamivir-d3-1 exerts its effects by inhibiting the activity of the viral neuraminidase enzyme, which is crucial for the release of new viral particles from infected cells. By blocking this enzyme, this compound prevents the spread of the virus within the host, thereby reducing the severity and duration of the infection . The molecular targets involved in this process include the neuraminidase enzyme and its active site, where this compound binds competitively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to oseltamivir-d3-1 include other neuraminidase inhibitors such as zanamivir and peramivir. These compounds also target the neuraminidase enzyme but differ in their chemical structures and pharmacokinetic properties .
Uniqueness: this compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in pharmacokinetic studies. This feature makes it particularly valuable for research purposes, as it provides more accurate data on the drug’s metabolism and distribution compared to non-labeled compounds .
Eigenschaften
Molekularformel |
C16H28N2O4 |
|---|---|
Molekulargewicht |
315.42 g/mol |
IUPAC-Name |
2,2,2-trideuterioethyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1/i3D3 |
InChI-Schlüssel |
VSZGPKBBMSAYNT-XWMJHSMOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])COC(=O)C1=C[C@H]([C@@H]([C@H](C1)N)NC(=O)C)OC(CC)CC |
Kanonische SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R,3S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12399061.png)


![[(2S,4S,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399084.png)





![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12399112.png)

![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)

